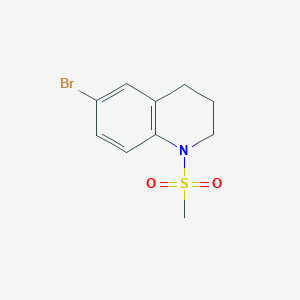

6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-methylsulfonyl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c1-15(13,14)12-6-2-3-8-7-9(11)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKIEQMFJIFECL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the tetrahydroquinoline core.

Methylsulfonylation: The methylsulfonyl group is introduced by reacting the intermediate with a methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methylsulfonyl group.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted quinolines can be formed.

Oxidation Products: Oxidation of the methylsulfonyl group can lead to sulfone or sulfoxide derivatives.

Scientific Research Applications

6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: It is used in studies to understand the interaction of quinoline derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors involved in various biological pathways.

Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and neurotransmission, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline and related tetrahydroquinoline derivatives:

Physicochemical Properties

- Solubility : The methylsulfonyl group in 6-Bromo-1-(methylsulfonyl)-THQ reduces solubility in polar solvents compared to acetylated derivatives (e.g., 1-Acetyl-6-bromo-THQ) but increases stability in acidic/basic conditions .

- Stability: Sulfonyl derivatives exhibit greater resistance to oxidation than their amine or acetyl counterparts, as seen in catalytic studies where tetrahydroquinolines with electron-withdrawing groups are less prone to dehydrogenation .

- Stereochemical Effects : Diastereomeric mixtures (e.g., 4-Methyl-1-sulfonyl-THQ derivatives) demonstrate variable purification outcomes (e.g., silica vs. alumina chromatography) and distinct melting points or spectral profiles .

Q & A

Q. What are the standard synthetic routes for preparing 6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline?

- Methodological Answer : The synthesis typically involves two key steps:

- Bromination : Reacting a tetrahydroquinoline precursor with N-bromosuccinimide (NBS) in DMF under controlled conditions to introduce the bromine substituent at position 5. For example, NBS in DMF at 0–25°C yields brominated intermediates with >80% efficiency .

- Sulfonylation : Treating the intermediate amine with methylsulfonyl chloride in dichloromethane or THF, using a base like triethylamine to scavenge HCl. Reaction completion is monitored via TLC, followed by purification via flash chromatography .

Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?

- Methodological Answer :

- NMR Spectroscopy : H/C NMR identifies key signals, such as methylsulfonyl protons (δ 2.8–3.1 ppm) and aromatic protons (δ 6.5–7.5 ppm). For example, methylsulfonyl groups show distinct C signals near δ 40–45 ppm .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 303.1 for CHBrNOS) and isotopic patterns for bromine (1:1 ratio for Br and Br) .

- HPLC : Purity >95% is achieved using reversed-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address low yields in the sulfonylation step during synthesis?

- Methodological Answer :

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with less nucleophilic solvents like dichloromethane to minimize side reactions .

- Stoichiometry : Use 1.2–1.5 equivalents of methylsulfonyl chloride to drive the reaction to completion.

- Temperature Control : Maintain temperatures below 0°C during reagent addition to suppress hydrolysis .

Q. What analytical approaches resolve discrepancies in NMR data between theoretical predictions and experimental results?

- Methodological Answer :

- 2D NMR Techniques : HSQC and HMBC correlate proton-carbon connectivity to confirm assignments. For example, coupling between methylsulfonyl protons and adjacent carbons validates substitution patterns .

- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis sets) to identify conformational isomers or rotamers .

Q. What strategies are recommended for evaluating bioactivity in enzyme inhibition studies?

- Methodological Answer :

- In Vitro Assays : Screen against kinase targets (e.g., EGFR or CDK2) using ATP-competitive assays. Measure IC values at 10–100 μM concentrations .

- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites, focusing on interactions between the methylsulfonyl group and catalytic residues .

Data Contradiction Analysis

Q. How to interpret conflicting mass spectrometry data indicating unexpected adducts or fragmentation?

- Methodological Answer :

- Isotopic Pattern Analysis : Verify bromine’s 1:1 isotopic ratio. Deviations suggest impurities (e.g., residual NBS).

- Collision-Induced Dissociation (CID) : Fragment the molecular ion to identify stable fragments (e.g., loss of SOCH at m/z 245.1) .

Experimental Design Considerations

Q. What purification methods are optimal for isolating this compound?

- Methodological Answer :

- Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for high recovery (>90%).

- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline products with >99% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.